PEG25 Chain Length Provides Extended Conformational Reach Relative to Shorter PEG-Alkyne Linkers in Bioconjugation Scaffolds
m-PEG25-Propargyl provides an extended linear spacer arm of approximately 25 ethylene glycol repeat units (estimated fully extended contour length ~ 8–9 nm), offering substantially greater spatial reach and conformational flexibility than the widely used PEG4, PEG6, and PEG8 linkers that serve as empirical standards in PROTAC linker design [1]. This extended reach becomes critical when conjugating large protein targets or when designing PROTACs that require a longer flexible tether to achieve productive ternary complex formation between the E3 ligase and the target protein of interest [2]. The defined PEG25 length fills a specific gap in the linker toolkit between short PEG linkers (≤12 units) and ultra-long polymeric PEGs (>40 units), providing an intermediate hydrodynamic radius that is not achievable with alternative discrete PEG lengths . The methoxy terminal cap further ensures monofunctional conjugation at the propargyl terminus only, preventing undesirable crosslinking that could occur with di-functional PEG derivatives.
| Evidence Dimension | Linear PEG chain length (number of ethylene glycol repeat units) |
|---|---|
| Target Compound Data | 25 ethylene glycol units (MW 1127.35 g/mol) |
| Comparator Or Baseline | m-PEG4-propargyl (4 units, MW ~247 g/mol); m-PEG8-propargyl (8 units, MW ~423 g/mol); m-PEG12-propargyl (12 units, MW ~600 g/mol) |
| Quantified Difference | 21 additional EG units vs PEG4; 17 additional units vs PEG8; 13 additional units vs PEG12 |
| Conditions | Molecular structural comparison based on defined molecular formula C₅₂H₁₀₂O₂₅ for target compound |
Why This Matters
For scientific procurement, the selection of a discrete PEG25 spacer rather than a shorter-chain analog directly dictates the achievable spatial separation between conjugated moieties, a parameter that cannot be compensated for by simply increasing linker concentration.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Published October 17, 2025. View Source
- [2] BOC Sciences. PEG Linkers in Antibody Drug Conjugates and PROTACs. Published June 13, 2023. View Source
